molecular formula C9H5BrN2 B13918004 5-Bromomethyl-isophthalonitrile CAS No. 124289-25-4

5-Bromomethyl-isophthalonitrile

Cat. No.: B13918004
CAS No.: 124289-25-4
M. Wt: 221.05 g/mol
InChI Key: WQHQCMNEJVAMGY-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,3-benzenedicarbonitrile is an organic compound with the molecular formula C9H5BrN2 It is a derivative of benzenedicarbonitrile, where a bromomethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,3-benzenedicarbonitrile typically involves the bromination of 1,3-benzenedicarbonitrile. One common method is the reaction of 1,3-benzenedicarbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-(Bromomethyl)-1,3-benzenedicarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,3-benzenedicarbonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

5-(Bromomethyl)-1,3-benzenedicarbonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,3-benzenedicarbonitrile depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the nitrile groups are the primary sites of chemical transformation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarbonitrile: Lacks the bromomethyl group and has different reactivity.

    5-(Chloromethyl)-1,3-benzenedicarbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Hydroxymethyl)-1,3-benzenedicarbonitrile: Contains a hydroxymethyl group, leading to different chemical properties.

Uniqueness

5-(Bromomethyl)-1,3-benzenedicarbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific types of chemical transformations that are not possible with other similar compounds.

Properties

CAS No.

124289-25-4

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

5-(bromomethyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H5BrN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2

InChI Key

WQHQCMNEJVAMGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)C#N)CBr

Origin of Product

United States

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